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molecular formula C5H8N2O3 B8528910 (3S,4S)-3-amino-4-acetoxy-azetidin-2-one

(3S,4S)-3-amino-4-acetoxy-azetidin-2-one

Cat. No. B8528910
M. Wt: 144.13 g/mol
InChI Key: KTIXRADTIPRGDB-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196099B2

Procedure details

Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester (100 mg, 0.36 mmol) was hydrogenated on a Parr shaker over 10% palladium on carbon (100 mg) in ethyl acetate (20 ml) at 50 psi for 5 h. The mixture was filtered through Celite and evaporated. Acetic acid 3-amino-4-oxo-azetidin-2-yl ester was obtained in quantitative yield.
Name
Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Acetic acid 3-amino-4-oxo-azetidin-2-yl ester

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]1[C:15](=[O:16])[NH:14][CH:13]1[O:17][C:18](=[O:20])[CH3:19])=O)C1C=CC=CC=1>[Pd].C(OCC)(=O)C>[NH2:11][CH:12]1[C:15](=[O:16])[NH:14][CH:13]1[O:17][C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1C(NC1=O)OC(C)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Acetic acid 3-amino-4-oxo-azetidin-2-yl ester
Type
product
Smiles
NC1C(NC1=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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